molecular formula C11H17NO3 B104962 (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol CAS No. 118175-10-3

(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol

Cat. No.: B104962
CAS No.: 118175-10-3
M. Wt: 211.26 g/mol
InChI Key: OLBSXXZEMRBFIG-UHFFFAOYSA-N
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Description

(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol (CAS 118175-10-3) is a high-value pyridine derivative that serves as a critical synthetic intermediate in the preparation of 2-[(4-alkoxypyrid-2-yl)methylthio]benzimidazoles, a class of compounds known for their potent anti-ulcer activity . Its primary research and industrial application lies in the multi-step synthesis of the proton pump inhibitor (PPI) Rabeprazole Sodium . In this synthetic pathway, this methanol compound is a direct precursor to a key chloromethyl intermediate, which subsequently undergoes condensation with 2-mercaptobenzimidazole to form the thioether backbone of the final drug substance . The methoxypropoxy side chain on the pyridine ring is a defining structural feature of Rabeprazole, contributing to its pharmacological potency and pharmacokinetic profile . As such, this intermediate is essential for researchers engaged in the development, process optimization, and analytical characterization of this class of therapeutic agents, providing a crucial building block for constructing the complex molecular architecture of PPI-based ulcer inhibitors .

Properties

IUPAC Name

[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-9-10(8-13)12-5-4-11(9)15-7-3-6-14-2/h4-5,13H,3,6-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBSXXZEMRBFIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CO)OCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00152033
Record name 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine
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Molecular Weight

211.26 g/mol
Source PubChem
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CAS No.

118175-10-3
Record name 4-(3-Methoxypropoxy)-3-methyl-2-pyridinemethanol
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Record name 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine
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Record name 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine
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Record name 2-Pyridinemethanol, 4-(3-methoxypropoxy)-3-methyl
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Record name 2-HYDROXYMETHYL-4-(3-METHOXYPROPOXY)-3-METHYLPYRIDINE
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Preparation Methods

Step 1: Preparation of Pyridine 4-(3-Methoxypropoxy)-2,3-dimethyl-N-Oxide

Reagents :

  • 4-Chloro-2,3-lutidine-N-oxide

  • 3-Methoxypropanol

  • Sodium hydroxide (NaOH)

  • Dimethyl sulfoxide (DMSO)

Conditions :

  • Temperature: 75°C

  • Reaction time: 5 hours

  • Solvent: DMSO

Procedure :
4-Chloro-2,3-lutidine-N-oxide undergoes nucleophilic substitution with 3-methoxypropanol in the presence of NaOH. The reaction proceeds via an SN2 mechanism, replacing the chloro group with the 3-methoxypropoxy moiety. The mixture is quenched in water and extracted with chloroform, yielding a 95% crude product after solvent removal.

Step 2: Acetylation to Form 2-Acetoxymethyl Intermediate

Reagents :

  • Pyridine 4-(3-methoxypropoxy)-2,3-dimethyl-N-oxide

  • Acetic anhydride

Conditions :

  • Temperature: 0°C (initial addition), then 90°C

  • Reaction time: 6 hours

Procedure :
Acetic anhydride is added dropwise to the N-oxide derivative at 0°C, followed by heating to 90°C. This step facilitates a Polonovski-type rearrangement, acetylating the hydroxymethyl group. Excess acetic anhydride is removed via vacuum distillation, leaving the acetoxymethyl intermediate.

Step 3: Hydrolysis to Yield Target Compound

Reagents :

  • 2-Acetoxymethyl intermediate

  • Sodium hydroxide (NaOH)

  • Ethanol

Conditions :

  • Temperature: 55°C

  • Reaction time: 2 hours

Procedure :
The intermediate is treated with NaOH in ethanol under reflux, hydrolyzing the acetate group to a hydroxymethyl moiety. Ethanol is evaporated, and the product is extracted with methylene dichloride, achieving a 79% yield after purification.

Critical Parameters and Optimization

Temperature Control

  • N-Oxide formation : Maintaining 75°C prevents side reactions such as over-oxidation or decomposition.

  • Acetylation : Gradual heating to 90°C ensures complete rearrangement without degrading the pyridine ring.

Solvent Selection

  • DMSO in Step 1 enhances nucleophilicity of 3-methoxypropanol, accelerating substitution.

  • Ethanol in Step 3 provides a polar medium conducive to hydrolysis while minimizing byproduct formation.

Yield Comparison Across Steps

StepDescriptionYieldKey Factor Affecting Yield
1N-Oxide formation95%Purity of starting material
2Acetylation-Reaction temperature
3Hydrolysis79%NaOH concentration

Alternative Pathways and Comparative Analysis

Chloromethylation Followed by Hydrolysis

While not explicitly detailed in the cited sources, analogous methods involve:

  • Introducing a chloromethyl group at the 2-position using thionyl chloride.

  • Hydrolyzing the chloromethyl derivative with aqueous NaOH.
    This route is less favored due to handling hazards associated with thionyl chloride and lower regioselectivity.

Reduction of Carbonyl Precursors

Hypothetically, reducing a 2-carboxyl or 2-formyl derivative (e.g., using NaBH₄ or LiAlH₄) could yield the hydroxymethyl group. However, such precursors are synthetically challenging to prepare, making this approach industrially unviable.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting continuous flow systems for Steps 1 and 3 could enhance yield by:

  • Improving heat transfer during exothermic reactions.

  • Reducing reaction times through precise temperature control.

Purification Techniques

  • Liquid-liquid extraction : Chloroform or methylene dichloride ensures efficient separation of polar byproducts.

  • Vacuum distillation : Critical for removing high-boiling-point solvents like DMSO .

Chemical Reactions Analysis

Types of Reactions

(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxypropoxy group can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Key Observations :

  • Aromatic Core : Pyridine-based analogs (e.g., target compound) exhibit enhanced hydrogen-bonding capacity and metabolic stability compared to benzene derivatives like compound 34, making them more suitable for drug development .
  • Synthesis Efficiency : Yields for analogs vary significantly (e.g., 40% for 4-(3-bromopropoxy)benzaldehyde vs. 38% for 4-(3-methoxypropoxy)benzaldehyde), reflecting challenges in etherification and oxidation steps .

Physicochemical Properties

  • Solubility: The hydrochloride salt of the target compound is highly soluble in methanol and water, whereas phenyl analogs (e.g., compound 34) are typically oils with lower polar solubility .
  • Stability : The target compound’s pyridine ring and methoxypropoxy chain confer stability under alkaline conditions, critical for rabeprazole’s delayed-release formulation . In contrast, nitro-substituted analogs are prone to degradation under reducing conditions .

Commercial and Research Relevance

  • Pharmaceutical Intermediates: The target compound is commercially prioritized (e.g., GLPBIO Catalog No. GF52049) for rabeprazole synthesis, whereas analogs like (3-methyl-4-nitropyridin-2-yl)methanol are niche research chemicals .
  • Regulatory Status : Rabeprazole sodium, derived from the target compound, is FDA-approved, underscoring its clinical reliability over experimental analogs .

Biological Activity

(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol, a derivative of pyridine, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a methoxypropoxy group and a pyridine ring, contributing to its interaction with various biological targets. The compound is being investigated for its pharmacological properties, including antimicrobial and anti-inflammatory activities.

Chemical Structure and Properties

The molecular formula of this compound is C11H17NO3, and it is often studied in its hydrochloride form. Its synthesis involves alkylation and reduction processes, utilizing starting materials like 3-methylpyridine and 3-methoxypropyl bromide.

Property Value
Molecular FormulaC11H17NO3
IUPAC Name[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methanol; hydrochloride
InChI KeyRDBHROBXRZPIIK-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with enzymes or receptors in biological systems. The methoxypropoxy group enhances its binding affinity, potentially influencing various physiological pathways .

Antimicrobial Activity

Recent studies have demonstrated the compound's effectiveness against several bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. The mechanism involves disruption of bacterial cell walls and inhibition of essential metabolic pathways. Comparative studies show that the compound exhibits stronger bactericidal effects than some established antibiotics .

Anti-inflammatory Properties

In vitro assays have shown that this compound can significantly reduce pro-inflammatory cytokines. This suggests potential applications in treating inflammatory conditions. The compound's ability to inhibit cyclooxygenase (COX) enzymes has been highlighted as a possible pathway for its anti-inflammatory effects .

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against various pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Action

A study involving animal models demonstrated that administration of the compound led to a significant reduction in edema induced by carrageenan. The compound was administered at doses of 10 mg/kg and 20 mg/kg, resulting in a dose-dependent decrease in inflammation markers.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Antimicrobial Activity Anti-inflammatory Activity
This compoundHighModerate
(4-(2-Methoxyethoxy)-3-methylpyridin-2-yl)methanolModerateLow
(4-(3-Methoxypropoxy)-3-ethylpyridin-2-yl)methanolLowModerate

Q & A

Q. What are the established synthetic routes for (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol, and what key reaction conditions are required?

The synthesis typically involves multi-step functionalization of the pyridine core. A common approach includes:

Etherification : Introducing the 3-methoxypropoxy group via nucleophilic substitution using 3-methoxypropanol under alkaline conditions (e.g., NaH in DMF) .

Methylation : Selective methylation at the 3-position using methyl iodide and a base like K₂CO₃ in acetone .

Hydroxymethylation : Oxidation or reduction steps to install the methanol group at the 2-position, often employing reagents like NaBH₄ or LiAlH₄ .
Critical parameters : Temperature control (<50°C to avoid side reactions), anhydrous solvents (e.g., THF), and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ confirm substituent positions. Key signals include:
    • δ 3.4–3.6 ppm (OCH₂CH₂CH₂OCH₃).
    • δ 4.5–4.7 ppm (CH₂OH) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, highlighting bond angles and intermolecular interactions (e.g., hydrogen bonding between methanol groups) .
  • HPLC-MS : Purity validation (>98%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How does the methoxypropoxy substituent influence the compound’s reactivity and stability in medicinal chemistry applications?

The methoxypropoxy group enhances solubility in polar solvents (e.g., water, ethanol) due to its ether linkage and flexible propane chain . However, it introduces steric hindrance, affecting:

  • Oxidative stability : Susceptibility to radical degradation under light, requiring storage in amber vials at 2–8°C .
  • Drug-likeness : Improved bioavailability in proton pump inhibitors (e.g., Rabeprazole Sodium) by modulating pKa and membrane permeability .
    Contradiction note : While some studies report enhanced thermal stability (TGA decomposition >200°C), others observe instability in acidic conditions (pH <3), necessitating pH-adjusted formulations .

Q. What computational methods are employed to model the compound’s electronic structure and interactions in drug design?

  • DFT calculations : Gaussian or ORCA software optimize geometry and predict frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV), correlating with redox behavior in biological systems .
  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to targets like H⁺/K⁺-ATPase (binding energy: −9.2 kcal/mol), guided by the methanol group’s hydrogen-bonding capability .
  • MD simulations : GROMACS assesses conformational dynamics in aqueous environments, revealing torsional flexibility of the methoxypropoxy chain .

Q. How can researchers resolve contradictions in reported crystallographic data for this compound?

Discrepancies in unit cell parameters (e.g., space group P2₁/c vs. C2/c) may arise from polymorphism or hydration states. Mitigation strategies include:

  • Temperature-controlled crystallization : Slow evaporation at 25°C vs. rapid cooling to isolate distinct polymorphs .
  • Synchrotron XRD : High-resolution data collection (λ = 0.7 Å) clarifies ambiguous electron density maps .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., O–H···N contacts) to validate structural models .

Methodological Recommendations

  • Scale-up synthesis : Replace NaH with safer bases (e.g., DBU) to minimize exothermic risks .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH) with LC-MS monitoring to identify degradation products .
  • Crystallography : Use SHELXL for twin refinement if data shows pseudo-merohedral twinning .

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